![molecular formula C7H11F2NO B12953174 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5-oxa-8-azaspiro[35]nonane is a chemical compound with the molecular formula C7H12F2NO It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a difluorinated compound with an azaspiro intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction may produce difluorinated alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-6-azaspiro[3.5]nonane: Similar in structure but with a different positioning of the nitrogen atom.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in a different position within the spirocyclic structure.
5-Oxa-2,8-diazaspirononane: Features an additional nitrogen atom in the spirocyclic system.
Uniqueness
2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is unique due to its specific arrangement of fluorine, oxygen, and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11F2NO |
|---|---|
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(4-7)5-10-1-2-11-6/h10H,1-5H2 |
Clé InChI |
ODYKKGZNUVBWNJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC(C2)(F)F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
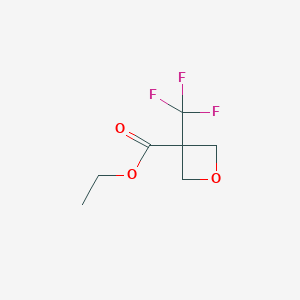
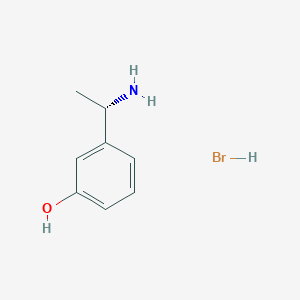
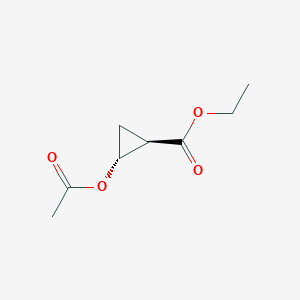
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
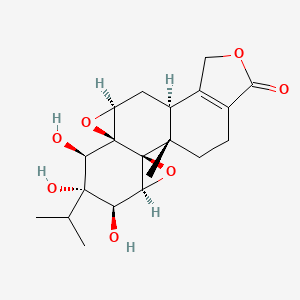
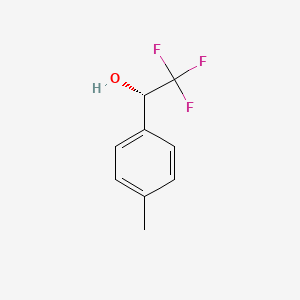

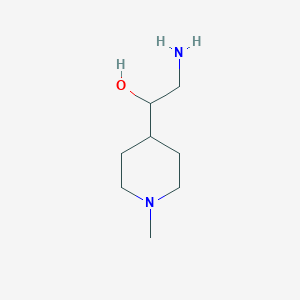
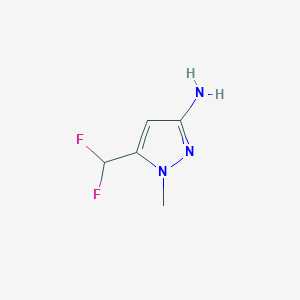
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
